3'-O-Propargyladenosine
Description
3'-O-Propargyladenosine (CAS: 2305416-10-6) is a chemically modified nucleoside with a propargyl group (-C≡CH) attached to the 3'-oxygen of the ribose moiety. Its molecular formula is C₁₃H₁₅N₅O₄, and it has a molecular weight of 305.29 g/mol . This modification enhances its utility in bioorthogonal chemistry, particularly in click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling applications in oligonucleotide labeling, drug discovery, and biochemical assays .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-7(4-19)22-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZDQTVTJDVDJE-QYVSTXNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Isomer Formation
Adenosine's ribose moiety contains three hydroxyl groups (2', 3', and 5'), necessitating precise control to favor 3'-O-alkylation. However, the reaction produces a mixture of 2'-O- and 3'-O-propargyladenosine isomers due to the proximity of the 2' and 3' hydroxyl groups. Initial attempts to isolate the 3'-O isomer via selective crystallization from ethanol yielded only partial separation, with the mother liquor containing both isomers. This underscores the challenge of achieving regioselectivity in propargylation reactions.
Table 1: Alkylation Reaction Conditions
| Parameter | Details |
|---|---|
| Reagents | Adenosine, propargyl bromide, NaH, TBAI |
| Solvent | Anhydrous DMF |
| Temperature | Room temperature (25°C) |
| Reaction Time | 12–16 hours |
| Isomer Ratio (2':3') | ~60:40 (pre-crystallization) |
Protection and Separation of Isomers
To address the isomer separation challenge, researchers employed a silylation strategy using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSi-Cl₂). This step protects the remaining hydroxyl groups on the ribose, facilitating chromatographic resolution of the 2'- and 3'-O-propargyl isomers.
Silylation Protocol
The crude alkylation mixture is treated with TIPDSi-Cl₂ in pyridine, yielding two protected intermediates:
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3',5'-O-TIPDSi-2'-O-propargyladenosine (7a)
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2',5'-O-TIPDSi-3'-O-propargyladenosine (7b)
The bulky silyl groups create distinct polarity differences between the isomers, enabling separation via silica gel chromatography.
Structural Confirmation by NMR Spectroscopy
The regiochemistry of the propargyl group was confirmed using 2D NMR techniques:
-
COSY spectra revealed coupling between the 3'-H and 3'-OH protons in the 3'-O-propargyl isomer, absent in the 2'-O isomer.
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HMBC correlations between the propargyl -CH₂- carbon and the ribose 3'-H provided definitive evidence for 3'-O substitution.
Deprotection and Final Purification
After chromatographic separation, the TIPDSi-protected 3'-O-propargyladenosine (7b) undergoes deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). This step cleaves the silyl ethers, regenerating the free 5'-hydroxyl group while retaining the 3'-O-propargyl moiety. Final purification via reversed-phase HPLC ensures high purity (>95%), as confirmed by LC-MS and ¹H-NMR.
Table 2: Deprotection and Purification Parameters
| Parameter | Details |
|---|---|
| Deprotection Reagent | TBAF (1.0 M in THF) |
| Reaction Time | 4 hours |
| Purification Method | Reversed-phase HPLC (C18 column, acetonitrile/water gradient) |
| Yield | 65–70% (from protected intermediate) |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ for 3'-O-propargyladenosine (C₁₃H₁₆N₅O₄) is observed at m/z 322.1152 (calculated: 322.1154).
Challenges and Optimizations
Regioselectivity Limitations
The lack of inherent regioselectivity in the alkylation step remains a bottleneck, with the 3'-O isomer typically constituting 40% of the crude product. Future directions include exploring directed ortho-metalation strategies or enzymatic approaches to enhance 3'-O specificity.
Scalability Considerations
While the silylation-chromatography method is effective for laboratory-scale synthesis (>1 g), scaling to industrial production requires cost-effective alternatives, such as enzymatic resolution or continuous-flow chemistry.
Applications in Nucleic Acid Chemistry
3'-O-Propargyladenosine serves as a precursor for click chemistry modifications, enabling site-specific conjugation of fluorophores, biotin, or nanoparticles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its utility in synthesizing cyclic ADP-ribose analogs further highlights its role in calcium signaling studies .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Propargyladenosine primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole ring .
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing compounds.
Conditions: Typically carried out in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.
Major Products: The major product of the CuAAC reaction involving 3’-O-Propargyladenosine is a triazole-linked adenosine derivative. This product is often used in bioconjugation and labeling studies .
Scientific Research Applications
Synthesis of Modified Nucleotides
3'-O-Propargyladenosine serves as a precursor for synthesizing various modified nucleotide triphosphates. These modified nucleotides can be incorporated into RNA and DNA during enzymatic reactions, allowing researchers to study nucleic acid properties and functions in greater detail. For instance, the synthesis of 3'-O-propargyluridine-5'-triphosphate and 3'-O-propargylthymidine-5'-triphosphate has been reported, showcasing its utility in generating modified oligonucleotides with enhanced properties .
Click Chemistry Applications
The alkyne group present in 3'-O-propargyladenosine enables its use in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This application is instrumental for labeling and tracking RNA molecules within cells. For example, researchers have utilized 3'-O-propargyladenosine to create RNA probes that can be visualized using fluorescent tags, facilitating studies on RNA dynamics and interactions .
Monitoring mRNA Poly(A) Tail Synthesis
N6-Propargyl-adenosine, a derivative of 3'-O-propargyladenosine, has been employed to monitor de novo mRNA poly(A) tail synthesis in proliferating cells. This compound is incorporated into nascent mRNA transcripts by various RNA polymerases and poly(A) polymerase, allowing for subsequent detection through click chemistry methods. This application is vital for understanding mRNA processing and stability .
Therapeutic Potential
Research indicates that 3'-O-propargyladenosine may have therapeutic implications due to its ability to modulate cellular pathways. For instance, studies have explored its role as an agonist for adenosine receptors, which are implicated in various physiological processes including immune response and neuronal signaling. The selectivity of modified adenosines for specific receptor subtypes opens avenues for developing targeted therapies against conditions such as cancer and neurodegenerative diseases .
Table: Summary of Research Findings on 3'-O-Propargyladenosine Applications
Mechanism of Action
The mechanism of action of 3’-O-Propargyladenosine is primarily related to its role as an adenosine analog. It interacts with adenosine receptors, which are involved in various physiological processes such as vasodilation and inhibition of cancer cell proliferation. The compound’s alkyne group allows it to participate in click chemistry reactions, facilitating the formation of stable triazole linkages with azide-containing molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differentiation
The propargyl group’s position on the nucleoside backbone critically influences chemical reactivity, stability, and biological interactions. Below is a comparative analysis with key analogs:
Key Observations :
- Positional Isomerism: 3'-O and 2'-O isomers share the same molecular formula but differ in ribose conformation.
- Base vs. Sugar Modification: N⁶-Propargyladenosine modifies the adenine base, altering hydrogen-bonding interactions, whereas 3'-O-Propargyladenosine retains native base pairing .
3'-O-Propargyladenosine :
- Triphosphorylation: A modified solid-phase method using 5′-DMT-3′-O-propargyladenosine CPG resin achieved an 8.37% yield after HPLC purification. The propargyl group remained stable under iodine treatment, minimizing side reactions .
- Compatibility : Compatible with Ludwig triphosphorylation (Method II-a), critical for synthesizing triphosphate derivatives for RNA polymerase substrates .
2'-O-Propargyladenosine :
- Commercially available (e.g., MedChemExpress) and synthesized via similar CPG resin strategies. Used in drug repurposing and metabolite libraries .
N⁶-Propargyladenosine :
Stability and Reactivity
- Iodine Compatibility: Both 2'-O and 3'-O-propargyladenosine show negligible reactivity with iodine during oligonucleotide synthesis, ensuring integrity in automated DNA/RNA synthesizers .
- Thermal Stability : Propargyl groups on ribose (3'-O or 2'-O) enhance thermal stability compared to unmodified nucleosides, as evidenced by successful high-temperature reactions (e.g., 60°C in DMF) .
3'-O-Propargyladenosine :
- Oligonucleotide Labeling : Used in click chemistry for fluorescent or biotin tagging in RNA/DNA strands .
- Reverse Transcription Templates : Incorporated into RNA for triazole-linked template synthesis .
2'-O-Propargyladenosine :
- Drug Discovery : Featured in MCE’s Drug Repurposing and DILI libraries for high-throughput screening .
N⁶-Propargyladenosine :
Research Findings and Data
Table 2: Key Research Outcomes
Biological Activity
3'-O-Propargyladenosine (3'-O-PAG) is an adenosine analog that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article provides a detailed overview of its synthesis, biological effects, and potential therapeutic implications based on diverse research findings.
Synthesis of 3'-O-Propargyladenosine
The synthesis of 3'-O-Propargyladenosine typically involves the modification of adenosine through the introduction of a propargyl group at the 3' position. This process can be achieved through various synthetic routes, often involving protection and deprotection steps to ensure the integrity of the nucleoside structure during modification.
Biological Activity
The biological activity of 3'-O-Propargyladenosine is primarily linked to its role as an adenosine receptor modulator and its impact on intracellular signaling pathways. Below are some key findings regarding its biological activity:
Adenosine Receptor Modulation
- Adenosine A1 and A2A Receptors : 3'-O-PAG has been shown to interact with adenosine receptors, particularly A1 and A2A subtypes. These interactions can influence various physiological processes, including neurotransmission and immune responses.
- Calcium Signaling : Studies indicate that 3'-O-PAG can modulate calcium release in cells. For instance, in experiments using sea urchin egg homogenates, it was observed that low concentrations of 3'-O-PAG could effectively trigger calcium release, suggesting its role as a signaling molecule in cellular processes .
Anticancer Properties
Recent research has explored the potential anticancer properties of 3'-O-Propargyladenosine:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that 3'-O-PAG can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in human cancer cells .
- Synergistic Effects with Chemotherapeutics : Preliminary findings suggest that when combined with traditional chemotherapeutic agents, 3'-O-PAG may enhance therapeutic efficacy, potentially reducing required dosages and minimizing side effects .
Case Studies
Several case studies have highlighted the effects of 3'-O-Propargyladenosine in different biological contexts:
- Neuroprotective Effects : A study demonstrated that 3'-O-PAG could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its ability to activate adenosine receptors, leading to enhanced cell survival pathways .
- Inflammation Modulation : In models of inflammation, 3'-O-PAG exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases .
Data Summary
The following table summarizes key biological activities and findings related to 3'-O-Propargyladenosine:
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing 3'-O-Propargyladenosine, and how can researchers validate purity and structural integrity?
- Methodological Answer : Synthesis typically involves propargylation of adenosine at the 3'-OH position using propargyl bromide under anhydrous conditions with a base like NaH. Characterization requires orthogonal analytical techniques:
- NMR (¹H, ¹³C, DEPT-135) to confirm regioselectivity and absence of byproducts.
- LC-MS for purity assessment and molecular ion verification.
- HPLC with UV detection (λ = 260 nm) to quantify yield and stability under synthetic conditions.
Researchers should adhere to NIH preclinical reporting guidelines to ensure reproducibility, including detailed solvent ratios, reaction times, and purification steps .
Q. How can researchers determine the stability of 3'-O-Propargyladenosine under varying biochemical conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C, sampling at 0, 24, 48, and 72 hours. Analyze degradation products via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Solvent compatibility : Test solubility and stability in DMSO, PBS, and cell culture media, monitoring absorbance shifts or precipitate formation. Document deviations using a standardized data log to reconcile discrepancies .
Q. What in vitro assays are most suitable for evaluating the biological activity of 3'-O-Propargyladenosine?
- Methodological Answer : Prioritize target-specific assays:
- Enzymatic inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ values against adenosine kinase or other nucleoside-modifying enzymes.
- Cell viability : Screen in cancer cell lines (e.g., HeLa, HepG2) via MTT or ATP-luminescence assays, comparing results to untreated controls and adenosine analogs.
- Cellular uptake : Label with fluorescent tags (e.g., Cy5 via click chemistry) and quantify intracellular localization via confocal microscopy. Ensure replicates (n ≥ 3) and statistical power analysis to mitigate false positives .
Advanced Research Questions
Q. How can contradictory findings in the biological activity of 3'-O-Propargyladenosine across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from assay variability. Address this by:
- Standardizing assay conditions : Control ATP concentration, cell passage number, and serum levels in cell-based assays.
- Cross-validating models : Compare results in primary cells vs. immortalized lines.
- Meta-analysis : Use PRISMA guidelines to aggregate data from published studies, identifying covariates (e.g., buffer composition, incubation time) that explain variability. Apply mixed-effects models to isolate confounding factors .
Q. What strategies optimize the propargyl group’s reactivity for click chemistry conjugation without compromising adenosine’s native function?
- Methodological Answer : Balance reaction efficiency and biocompatibility:
- Catalyst screening : Test Cu(I)/TBTA, BTTAA, or ruthenium-based catalysts for azide-alkyne cycloaddition, comparing reaction rates (via TLC or HPLC) and byproduct formation.
- Protecting group strategies : Temporarily mask the 5'-OH or N⁶-amino group during conjugation to prevent side reactions.
- Post-conjugation validation : Use MALDI-TOF or ESI-MS to confirm product integrity and assess residual catalytic metal content via ICP-MS .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the propargyl moiety in 3'-O-Propargyladenosine’s mechanism of action?
- Methodological Answer : Design SAR experiments with analogs:
- Propargyl modifications : Synthesize derivatives with varying chain lengths (e.g., propargyl vs. pentynyl) or substituted alkynes.
- Functional assays : Compare binding affinity (SPR or ITC) and cellular uptake (radiolabeled analogs) across derivatives.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins like ADK or adenosine receptors. Cross-validate with mutagenesis studies .
Q. What methodologies are critical for assessing the in vivo pharmacokinetics and toxicity of 3'-O-Propargyladenosine?
- Methodological Answer : Use preclinical models with rigorous endpoints:
- Pharmacokinetics : Administer intravenously/orally to rodents, collecting plasma at 0, 1, 3, 6, and 24 hours. Quantify via LC-MS/MS, calculating AUC, Cmax, and t₁/₂.
- Toxicity : Conduct acute (14-day) and subchronic (28-day) studies, monitoring hematological, hepatic, and renal markers. Include histopathology of high-dose cohorts.
- Tissue distribution : Use radiolabeled (³H or ¹⁴C) compound to track biodistribution, ensuring compliance with IACUC protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
